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molecular formula C5H2ClFIN B125593 2-Chloro-3-fluoro-4-iodopyridine CAS No. 148639-07-0

2-Chloro-3-fluoro-4-iodopyridine

Cat. No. B125593
M. Wt: 257.43 g/mol
InChI Key: GONULLRFSHKLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697708B2

Procedure details

A solution of lithium di-isopropylamide (2N in tetrahydrofuran/ethylbenzene/heptane, 155 mL, 310 mmol) was added dropwise over 40 minutes to solution of 2-chloro-3-fluoropyridine (31.0 g, 235 mmol) in tetrahydrofuran (200 mL) at −70° C. and the resulting mixture stirred for 4 hours. A solution of iodine (69.0 g, 200 mmol) in tetrahydrofuran (100 mL) was added dropwise over 30 minutes and the resultant mixture was stirred for 30 minutes at −70° C. then allowed to warm to room temperature over 1 hour. The reaction mixture was poured onto aqueous sodium metabisulphite solution (20% w/v, 2 L) and extracted with diethyl ether (3×300 mL). The combined organic extracts were washed with aqueous sodium metabisulphite solution (20% w/v, 2 L) and water (200 mL), dried over Na2SO4 and evaporated under reduced pressure to yield an oil. The resultant oil was triturated with diethyl ether to yield the title compound as a red/brown solid (28 g, 46% yield). 1H NMR (400 MHz, CDCl3): δ 7.87 (d, J=5.0 Hz, 1H), 7.66 (ddd, J=5.0, 4.0, 0.4 Hz, 1H).
Quantity
155 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 L
Type
reactant
Reaction Step Four
Yield
46%

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[Cl:9][C:10]1[C:15]([F:16])=[CH:14][CH:13]=[CH:12][N:11]=1.[I:17]I.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[Cl:9][C:10]1[C:15]([F:16])=[C:14]([I:17])[CH:13]=[CH:12][N:11]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
155 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
31 g
Type
reactant
Smiles
ClC1=NC=CC=C1F
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
69 g
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2 L
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×300 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with aqueous sodium metabisulphite solution (20% w/v, 2 L) and water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an oil
CUSTOM
Type
CUSTOM
Details
The resultant oil was triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1F)I
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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